Monoaspartyl chlorin e6
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Overview
Description
Preparation Methods
The synthesis of Talaporfin involves the use of chlorin e6 mono aspartic acid-4-ester as a key intermediate. The intermediate is hydrolyzed to obtain Talaporfin . The preparation method has been optimized to improve product purity, simplify operations, and lower equipment requirements, making it suitable for industrial production .
Chemical Reactions Analysis
Talaporfin undergoes several types of chemical reactions, including:
Oxidation: Talaporfin can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Talaporfin can participate in substitution reactions, particularly in the presence of specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Talaporfin has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Employed in studies involving cellular and molecular biology due to its ability to generate reactive oxygen species.
Medicine: Widely used in photodynamic therapy for the treatment of cancers, including lung, esophageal, and glioblastoma
Industry: Utilized in the development of new therapeutic agents and in the study of photodynamic effects on different materials
Mechanism of Action
Talaporfin exerts its effects through a photodynamic mechanism. Upon activation by light, Talaporfin forms an extended high-energy conformational state that generates singlet oxygen. This singlet oxygen leads to free radical-mediated cell death, effectively killing cancer cells . The molecular targets and pathways involved include the Rho-GTP pathway, which plays a role in vascular shutdown and tumor blood flow reduction .
Comparison with Similar Compounds
Talaporfin is compared with other photosensitizers such as:
Porfimer sodium (Photofrin®): A first-generation photosensitizer with higher systemic toxicity and longer clearance time.
Temoporfin (Foscan®): Another second-generation photosensitizer with different absorption characteristics.
Verteporfin (Visudyne®): Used primarily in the treatment of macular degeneration
Talaporfin is unique due to its rapid clearance from the body, reduced skin phototoxicity, and ability to be excited at longer wavelengths compared to conventional photosensitizers .
Properties
Molecular Formula |
C38H41N5O9 |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-[[2-[7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
InChI Key |
SIEXFRDYNDREBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |
Synonyms |
laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |
Origin of Product |
United States |
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